2-{4-[2-Methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile
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Overview
Description
2-{4-[2-Methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile is a complex organic compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a pyridine ring, a piperazine ring, and a morpholine ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[2-Methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the pyridine and piperazine rings, followed by the introduction of the morpholine group. Common reagents used in these reactions include various halides, amines, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency, often involving controlled temperatures, pressures, and the use of specific solvents.
Chemical Reactions Analysis
Types of Reactions
2-{4-[2-Methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halides for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of possible products.
Scientific Research Applications
2-{4-[2-Methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{4-[2-Methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-{4-[2-Morpholin-4-yl]pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile
- 2-{4-[2-Methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H23N7O |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
2-[4-(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C19H23N7O/c1-15-22-17(13-18(23-15)25-9-11-27-12-10-25)24-5-7-26(8-6-24)19-16(14-20)3-2-4-21-19/h2-4,13H,5-12H2,1H3 |
InChI Key |
GSIQDMZGHISGLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCOCC2)N3CCN(CC3)C4=C(C=CC=N4)C#N |
Origin of Product |
United States |
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